

A Technical Guide to 2-(Hydroxymethyl)anthracene: Properties, Structure, and Scientific Applications

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 2-(Hydroxymethyl)anthracene

Cat. No.: B1586659

[Get Quote](#)

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Anthracene and its derivatives represent a cornerstone in the field of polycyclic aromatic hydrocarbons, distinguished by their unique electronic properties and versatile reactivity. These compounds are instrumental in diverse areas, from materials science, where they are used in organic light-emitting diodes (OLEDs), to medicinal chemistry as fluorescent probes and scaffolds for therapeutic agents.^[1] While the majority of research has historically focused on derivatives functionalized at the meso (9,10) positions, isomers with substituents on the outer rings, such as **2-(hydroxymethyl)anthracene**, offer a distinct steric and electronic profile.

The placement of the hydroxymethyl group at the 2-position breaks the molecule's symmetry and subtly modulates the reactivity of the anthracene core, creating opportunities for novel applications. This guide serves as an in-depth technical resource on **2-(hydroxymethyl)anthracene**, consolidating its known chemical properties, structure, and synthetic routes. It further aims to provide field-proven insights into its characterization and potential applications, particularly for professionals engaged in chemical synthesis and drug development.

Molecular Structure and Identification

Chemical Structure

2-(Hydroxymethyl)anthracene consists of a tricyclic anthracene core with a hydroxymethyl substituent (-CH₂OH) attached to the C2 position of one of the outer aromatic rings.

Caption: Chemical structure of **2-(hydroxymethyl)anthracene**.

Chemical Identifiers

For unambiguous identification in research and procurement, the following identifiers are critical.

Identifier	Value	Source(s)
CAS Number	22863-82-7	[2]
Molecular Formula	C ₁₅ H ₁₂ O	[2]
Molecular Weight	208.26 g/mol	[2]
IUPAC Name	anthracen-2-ylmethanol	[3]
Common Synonyms	2-Anthracenemethanol, 2-Anthrylmethanol	[2]
InChI Key	ZMUUBYLNJMTHBS-UHFFFAOYSA-N	[3]

Physicochemical Properties

The physical properties of **2-(hydroxymethyl)anthracene** are essential for determining appropriate solvents, reaction conditions, and storage protocols.

Property	Value	Source(s)
Appearance	Light yellow to orange crystalline powder	[2]
Melting Point	221.0 - 227.0 °C	[2]
Boiling Point	423.4 ± 14.0 °C (Predicted)	
Density	1.214 ± 0.06 g/cm³ (Predicted)	
pKa	14.36 ± 0.10 (Predicted)	
Storage	Store at room temperature in a cool, dark, and dry place.	[2]

Spectroscopic and Analytical Characterization

While comprehensive, validated spectral data for **2-(hydroxymethyl)anthracene** is not widely available in public repositories, its structure allows for the prediction of key spectroscopic features. Acquiring this data is a critical step in verifying the identity and purity of a synthesized batch.

Expected Spectroscopic Features:

- ¹H NMR: The spectrum should show a complex multiplet region for the aromatic protons (approx. 7.4-8.5 ppm). Key diagnostic signals would include a singlet or doublet for the benzylic methylene protons (-CH₂-) adjacent to the aromatic ring (expected around 4.8 ppm) and a broad singlet for the hydroxyl proton (-OH), which is exchangeable with D₂O.
- ¹³C NMR: The spectrum will be characterized by numerous signals in the aromatic region (approx. 125-135 ppm) corresponding to the fourteen unique carbons of the anthracene core. A distinct signal for the methylene carbon (-CH₂OH) would be expected in the 60-65 ppm range.
- Infrared (IR) Spectroscopy: A prominent, broad absorption band is expected in the 3200-3600 cm⁻¹ region, characteristic of the O-H stretching of the alcohol group. Sharp peaks corresponding to aromatic C-H stretching will appear just above 3000 cm⁻¹, and C=C

stretching within the aromatic system will be visible in the 1450-1600 cm^{-1} region. A C-O stretching band should also be present around 1050-1150 cm^{-1} .

- Mass Spectrometry (MS): The electron ionization (EI) mass spectrum should show a strong molecular ion (M^+) peak at $\text{m/z} = 208$. A significant fragment would be the loss of the hydroxyl group or formaldehyde, leading to peaks at $\text{m/z} = 191$ (M-OH) or $\text{m/z} = 178$ ($\text{M-CH}_2\text{O}$), the stable anthracenyl cation.

Protocol: Acquiring and Validating Spectroscopic Data

This protocol outlines a self-validating system for the characterization of newly synthesized **2-(hydroxymethyl)anthracene**.

- Sample Preparation:
 - NMR: Dissolve ~5-10 mg of the purified, dry compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d_6 or CDCl_3). DMSO-d_6 is often preferred for aromatic alcohols as it prevents the exchange of the -OH proton, allowing for its clear observation.
 - IR: For solid samples, acquire a spectrum using an Attenuated Total Reflectance (ATR) accessory. Alternatively, prepare a KBr pellet.
 - MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like methanol or dichloromethane for analysis by EI or Electrospray Ionization (ESI).
- Instrumental Analysis:
 - ^1H & ^{13}C NMR: Acquire spectra on a 400 MHz or higher spectrometer. Obtain standard ^1H , ^{13}C , and consider 2D experiments like HSQC to correlate proton and carbon signals, confirming assignments.
 - IR: Scan from 4000 to 400 cm^{-1} .
 - High-Resolution Mass Spectrometry (HRMS): Use ESI-TOF or a similar instrument to obtain an exact mass measurement. This is a crucial validation step.
- Data Interpretation and Validation:

- Causality Check: Does the measured exact mass from HRMS match the calculated molecular formula ($C_{15}H_{12}O$) within a 5 ppm error margin?
- Consistency Check: Do the key features observed in the NMR and IR spectra align with the expected functional groups (aromatic rings, primary alcohol)?
- Purity Assessment: Analyze the 1H NMR for the presence of signals from solvents or starting materials. Integration of the signals should correspond to the proton ratios in the molecule.

Synthesis and Purification

Direct functionalization of the anthracene core, for example via electrophilic substitution like the Vilsmeier-Haack reaction, overwhelmingly favors substitution at the C9 position due to the higher stability of the sigma complex intermediate.^{[4][5]} Therefore, a regioselective synthesis of the 2-isomer requires a strategy that begins with an already 2-substituted precursor.

Synthetic Strategy

A robust and common laboratory-scale strategy is the chemical reduction of 2-anthracenecarboxaldehyde. This precursor can be sourced commercially or synthesized via more complex, multi-step routes. The reduction of the aldehyde to a primary alcohol is a high-yielding and clean transformation.

Choice of Reducing Agent: Sodium borohydride ($NaBH_4$) is the ideal reagent for this transformation.^[6]

- Expertise & Experience: Unlike stronger reducing agents like lithium aluminum hydride ($LiAlH_4$), $NaBH_4$ is tolerant of protic solvents (e.g., methanol, ethanol), is safer to handle, and selectively reduces aldehydes and ketones without affecting more robust functional groups like esters or amides.^[7] This selectivity ensures a clean reaction with a simple workup.

Caption: Workflow for the synthesis of **2-(hydroxymethyl)anthracene**.

Experimental Protocol: Synthesis via Reduction

This protocol describes the reduction of 2-anthracenecarboxaldehyde using sodium borohydride.^{[8][9]}

- Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-anthracenecarboxaldehyde (1.0 eq) in a mixture of methanol and tetrahydrofuran (THF) (e.g., a 1:1 v/v mixture) to ensure full dissolution.
- Cooling: Place the flask in an ice-water bath and stir the solution for 10-15 minutes until the internal temperature reaches 0-5 °C. Causality: This step is crucial to moderate the initial exothermic reaction upon adding the reducing agent, preventing potential side reactions.
- Addition of NaBH₄: Slowly add sodium borohydride (NaBH₄, ~1.5 eq) to the cooled solution in small portions over 15-20 minutes.
- Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1-2 hours.
- Monitoring (Self-Validation): Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a suitable eluent (e.g., 30% ethyl acetate in hexanes). The disappearance of the starting aldehyde spot (which is more nonpolar) and the appearance of a new, more polar product spot (due to the alcohol) indicates completion.
- Quenching: Once the reaction is complete, cool the flask again in an ice bath. Slowly and carefully add deionized water or dilute (1M) HCl to quench the reaction by decomposing any excess NaBH₄. Caution: Hydrogen gas is evolved during this step; ensure adequate ventilation.
- Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3x volumes).
- Washing: Wash the combined organic layers with water and then with brine to remove inorganic salts.
- Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol or a toluene/hexane mixture) to yield the final product as a crystalline solid.

Chemical Reactivity and Potential Applications

Reactivity of the Hydroxymethyl Group

The primary alcohol moiety is a versatile functional handle for further chemical modification:

- Oxidation: It can be oxidized to 2-anthracenecarboxaldehyde or 2-anthracenecarboxylic acid using standard oxidizing agents.
- Esterification/Etherification: The hydroxyl group can readily react with acyl chlorides, anhydrides, or alkyl halides to form corresponding esters and ethers, allowing for the attachment of various payloads or functional groups.

Reactivity of the Anthracene Core

The defining feature of the anthracene core is its ability to undergo cycloaddition reactions at the 9 and 10 positions.

- [4+2] Cycloaddition (Diels-Alder Reaction): The central ring of anthracene acts as a diene, reacting with dienophiles. This reaction is thermally reversible, a property exploited in materials science.
- Photodimerization: Upon exposure to UV light (~365 nm), anthracene derivatives can undergo a [4+4] cycloaddition with another anthracene molecule, forming a dimer. This process is often reversible upon exposure to shorter wavelength UV light (~254 nm). This photo-switchable behavior is highly valuable.

Applications in Research and Drug Development

While specific applications for the 2-isomer are less documented than for the 9-isomer, its structural features make it a highly promising candidate in several areas:

- Fluorescent Probes and Labels: The inherent fluorescence of the anthracene core can be leveraged. The 2-hydroxymethyl group provides a convenient attachment point to link the fluorophore to biomolecules.^[1]
- Photo-controllable Drug Delivery: The photodimerization capability of the anthracene core can be used to create photo-responsive hydrogels or polymers.^[10] Drugs can be

encapsulated within a polymer network cross-linked by anthracene dimers. Exposure to a specific wavelength of light can cleave these dimers, leading to the degradation of the network and a controlled release of the therapeutic agent.[10] The 2-substituted isomer offers a different geometry for cross-linking compared to the more common 9-substituted derivatives.

- **Building Block for Advanced Materials:** As a rigid, fluorescent building block, it can be incorporated into polymers or larger molecular architectures for applications in electronics and sensor technology.

Safety and Handling

Proper handling of **2-(hydroxymethyl)anthracene** is essential for laboratory safety. The following guidelines are based on data for closely related aromatic alcohols and powdered chemicals.

Aspect	Guideline	Source(s)
Personal Protective Equipment (PPE)	Wear safety glasses/goggles, a lab coat, and chemical-resistant gloves.	
Handling	Handle in a well-ventilated area or a chemical fume hood. Avoid generating dust. Avoid contact with skin, eyes, and clothing.	
Storage	Store in a tightly sealed container in a cool, dry place away from direct sunlight and incompatible materials.	[2]
Incompatibilities	Strong oxidizing agents, acids.	
First Aid (Eyes/Skin)	Immediately flush eyes with plenty of water for at least 15 minutes. Wash skin thoroughly with soap and water.	
Disposal	Dispose of in accordance with local, state, and federal regulations for chemical waste.	

Conclusion

2-(Hydroxymethyl)anthracene is a valuable, albeit under-explored, derivative of the anthracene family. Its key value lies in the combination of the anthracene core's unique photochemical and electronic properties with a versatile functional handle positioned away from the most reactive meso-positions. This structure allows for the development of novel polymers and photo-responsive materials where steric hindrance at the 9,10-positions is a design consideration. While challenges in its regioselective synthesis exist, the reduction of its corresponding aldehyde provides a reliable route. For researchers in materials science and drug delivery, **2-(hydroxymethyl)anthracene** offers a compelling building block for creating next-generation smart materials and therapeutic systems.

References

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. mdpi.com [mdpi.com]
- 2. 2-(Hydroxymethyl)anthracene | 22863-82-7 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. 2-(Hydroxymethyl)anthracene 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- 4. Vilsmeier-Haack reaction [chemeurope.com]
- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 6. Sodium Borohydride [commonorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Sodium borohydride removes aldehyde inhibitors for enhancing biohydrogen fermentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 1,8-BIS(HYDROXYMETHYL)ANTHRACENE(34824-20-9) 13C NMR [m.chemicalbook.com]
- To cite this document: BenchChem. [A Technical Guide to 2-(Hydroxymethyl)anthracene: Properties, Structure, and Scientific Applications]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1586659#2-hydroxymethyl-anthracene-chemical-properties-and-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com